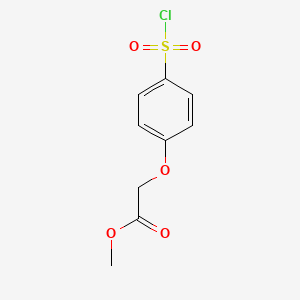

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-chlorosulfonylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHZBFTYSQSGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626002 | |

| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-78-2 | |

| Record name | Acetic acid, 2-[4-(chlorosulfonyl)phenoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[4-(chlorosulfonyl)phenoxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

This guide details the synthesis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (CAS: 56077-78-2), a critical intermediate in the development of PPAR agonists (e.g., fibrate analogs), thromboxane receptor antagonists, and specific agrochemicals.

The synthesis focuses on the chlorosulfonation of methyl phenoxyacetate .[1] This route is preferred over the esterification of chlorosulfonyl phenoxyacetic acid due to the hydrolytic instability of the sulfonyl chloride moiety in the presence of alcohols and heat.

Executive Summary

-

Molecular Formula:

[3][4] -

Molecular Weight: 264.68 g/mol [4]

-

Core Reaction: Electrophilic Aromatic Substitution (Chlorosulfonation)

-

Key Reagent: Chlorosulfonic acid (

) -

Yield Potential: 85–93%

Retrosynthetic Analysis

The logical disconnection reveals that the sulfonyl chloride group is best introduced in the final step to avoid functional group incompatibility.

-

Step 1 (Precursor Assembly): Formation of the ether linkage via Williamson ether synthesis (Phenol

Methyl Phenoxyacetate). -

Step 2 (Functionalization): Introduction of the chlorosulfonyl group at the para position via electrophilic aromatic substitution. The methoxycarbonylmethoxy group (

) is an ortho, para-director, but steric hindrance at the ortho position strongly favors para substitution.

Figure 1: Retrosynthetic pathway minimizing functional group conflict.

Experimental Protocol

Phase 1: Preparation of Methyl Phenoxyacetate (Precursor)

Note: Commercially available, but synthesis is provided for completeness.

-

Reagents: Phenol (1.0 eq), Methyl bromoacetate (1.1 eq),

(2.0 eq), Acetone (anhydrous). -

Procedure: Reflux phenol, methyl bromoacetate, and potassium carbonate in acetone for 4–6 hours. Filter inorganic salts and concentrate the filtrate.

-

Purification: Vacuum distillation or recrystallization from hexanes (if solid).

Phase 2: Chlorosulfonation (Core Synthesis)

This protocol is adapted from high-yield methodologies cited in recent literature [1, 2].

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Methyl phenoxyacetate | 1.0 | Substrate |

| Chlorosulfonic acid | 2.5 | Electrophile & Dehydrating Agent |

| Dichloromethane (DCM) | Solvent | Inert Carrier |

| Ice/Water | Excess | Quenching Agent |

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet. The reaction evolves HCl gas; a scrubber trap is recommended.

-

Solvation: Dissolve Methyl phenoxyacetate (16.6 g, 0.1 mol) in DCM (100 mL) . Cool the solution to 0°C using an ice/salt bath.

-

Acid Addition: Charge the addition funnel with a solution of Chlorosulfonic acid (16.5 mL, ~0.25 mol) in DCM (20 mL) .

-

Critical Control Point: Add the acid solution dropwise over 60 minutes . Maintain the internal temperature below 5°C. Rapid addition causes exotherms that may lead to hydrolysis of the ester or polysulfonation.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours .

-

Observation: The mixture may darken slightly, and HCl gas evolution will cease as the reaction nears completion.

-

-

Quenching (Exothermic): Prepare a beaker with 500 g of chopped ice . Slowly pour the reaction mixture onto the vigorously stirred ice.

-

Safety: Do not add water to the acid mixture; always add the acid mixture to the ice to dissipate heat.

-

-

Workup:

-

Transfer to a separatory funnel.[1] Rinse the flask with additional DCM (80 mL) and add to the funnel.

-

Separate the organic (lower) phase.

-

Wash the organic phase three times with ice-cold water (3 x 100 mL) to remove residual sulfuric acid and HCl.

-

Note: Work quickly to minimize hydrolysis of the sulfonyl chloride.

-

Dry the organic layer over anhydrous

or

-

-

Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: The product is obtained as a white to off-white solid (Typical Yield: 24.5 g, ~93%).

Process Logic & Mechanism

The reaction utilizes Chlorosulfonic acid (

-

Sulfonation: The first equivalent of

sulfonates the aromatic ring at the para position (activated by the ether oxygen), releasing HCl. -

Conversion to Chloride: The second equivalent of

converts the sulfonic acid to sulfonyl chloride, producing sulfuric acid as a byproduct.-

Why 2.5 equivalents? The slight excess (0.5 eq) shifts the equilibrium to the right and compensates for any moisture in the system.

-

Figure 2: Stepwise mechanism of chlorosulfonation.

Characterization & Quality Control

Confirm the identity of the product using NMR and Melting Point analysis.

-

Physical State: White crystalline solid.

-

Melting Point: 52–54°C (Lit. value varies slightly by purity).

-

1H NMR (300 MHz, CDCl3):

-

7.98 (d, J = 9.0 Hz, 2H, Ar-H ortho to

-

7.05 (d, J = 9.0 Hz, 2H, Ar-H ortho to

-

4.75 (s, 2H,

-

3.82 (s, 3H,

-

Interpretation: The characteristic "roofing" doublets in the aromatic region confirm 1,4-disubstitution.

-

7.98 (d, J = 9.0 Hz, 2H, Ar-H ortho to

-

Mass Spectrometry:

264/266 (3:1 ratio due to Cl isotope).

Safety & Handling

-

Chlorosulfonic Acid: Reacts violently with water to form clouds of HCl gas and sulfuric acid mist. Handle only in a fume hood. Wear chemical-resistant gloves (nitrile/neoprene) and a face shield.

-

HCl Evolution: Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) to neutralize evolved HCl gas.

-

Product Stability: Sulfonyl chlorides are moisture-sensitive. Store the isolated solid in a desiccator or sealed under nitrogen at 4°C.

References

-

Royal Society of Chemistry (RSC) . Supplementary Information for New Gd(III) complexes. (Detailed protocol for chlorosulfonation of methyl phenoxyacetate). Available at: [Link]

-

MDPI . 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. (Confirmation of chlorosulfonation conditions and stoichiometry). Available at: [Link]

-

National Institutes of Health (NIH) . PubChem Compound Summary for CID 16365 (Methyl phenoxyacetate). Available at: [Link]

Sources

Technical Monograph: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

CAS: 56077-78-2 | Formula:

Executive Summary

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is a high-value bifunctional building block extensively utilized in the synthesis of sulfonamide-based pharmacophores. Characterized by a molecular weight of 264.68 g/mol , this scaffold offers a strategic balance of reactivity and structural compactness, making it an ideal candidate for fragment-based drug discovery (FBDD) and the development of libraries targeting metabolic (PPAR) and proteolytic (MMP) pathways.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and application in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile

The utility of this compound lies in its adherence to "Rule of 3" fragment guidelines, allowing significant molecular weight growth during downstream derivatization while remaining within Lipinski's Rule of 5.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Molecular Weight (Average) | 264.68 g/mol | Essential for stoichiometric calculations. |

| Monoisotopic Mass | 263.986 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| CAS Registry Number | 56077-78-2 | Unique identifier for procurement and database searches. |

| Molecular Formula | ||

| Physical State | Solid (Off-white to pale yellow) | Hygroscopic; requires desiccated storage. |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes rapidly in water/protic solvents. |

| Reactive Moieties | Sulfonyl Chloride ( | Bifunctional electrophile. |

Synthetic Methodology

The synthesis of CAS 56077-78-2 is classically achieved via Electrophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds through the generation of an electrophilic sulfonyl cation from chlorosulfonic acid, which attacks the para-position of the phenoxyacetate ring (activated by the electron-donating alkoxy group).

Figure 1: Chlorosulfonation pathway. The electron-donating phenoxy group directs the sulfonyl group to the para-position.

Validated Experimental Protocol

Note: This protocol assumes anhydrous conditions due to the moisture sensitivity of the sulfonyl chloride.

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl phenoxyacetate (1.0 eq) and anhydrous Dichloromethane (DCM) . Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add Chlorosulfonic acid (3.0 - 5.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent polymerization or ester hydrolysis.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor consumption of starting material via TLC (Note: Convert aliquot to sulfonamide with amine for TLC visualization, as the chloride is unstable on silica).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

-

Extraction: Extract immediately with DCM (3x). Wash the organic layer with cold brine and dry over anhydrous

. -

Isolation: Concentrate in vacuo at low temperature (< 40°C) to yield the crude solid. Recrystallization from Hexane/EtOAc is recommended if purity is < 95%.

Reactivity & Applications in Drug Discovery[3]

This molecule serves as a "linchpin" scaffold. The sulfonyl chloride is highly reactive toward nucleophiles (amines), while the methyl ester remains stable under sulfonylation conditions, allowing for orthogonal protection strategies.

Divergent Library Synthesis

In high-throughput medicinal chemistry, this scaffold is used to generate libraries of Sulfonamides . The resulting sulfonamide linkage provides hydrogen bonding interactions often critical for enzyme inhibition (e.g., Carbonic Anhydrases, MMPs).

Figure 2: Divergent synthesis strategy. The scaffold allows for rapid diversification at the sulfonamide end followed by functionalization of the ester tail.

Therapeutic Areas[2][3][4]

-

PPAR Agonists: Phenoxyacetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating dyslipidemia and metabolic syndrome. The sulfonyl group adds rigidity and potential contacts in the ligand-binding domain [1].

-

MMP Inhibitors: The ester can be converted to a hydroxamic acid (Zinc Binding Group), while the sulfonamide tail fits into the S1' pocket of Matrix Metalloproteinases (MMPs) [2].

-

Carbonic Anhydrase Inhibitors: Primary sulfonamides derived from this scaffold are potent inhibitors of CA enzymes, relevant in glaucoma and oncology research [3].

Handling & Safety Guidelines

Warning: Sulfonyl chlorides are corrosive and lachrymators.

-

Moisture Sensitivity: The C-Cl bond in the sulfonyl group is highly susceptible to hydrolysis, releasing HCl and forming the sulfonic acid. Store under nitrogen/argon at -20°C.

-

Reaction Safety: When quenching chlorosulfonic acid reactions, always add the reaction mixture to the ice, never the reverse, to manage the exotherm.

-

PPE: Double nitrile gloves and a chemical fume hood are mandatory.

References

-

BMS-687453 Discovery: "Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist."[3] PubMed. Available at: [Link]

-

Sulfonamide Scaffolds: "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." PubMed Central. Available at: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Sulfonamide Synthesis using Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

Executive Summary

This application note details the optimized protocol for synthesizing sulfonamide derivatives using Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate as the electrophilic scaffold. This specific building block is highly valued in medicinal chemistry for generating PPAR agonists, COX-2 inhibitors, and antibacterial agents due to its phenoxyacetic acid linker.

Critical Challenge: The molecule contains two reactive centers: the highly electrophilic sulfonyl chloride and the base-sensitive methyl ester . Standard aqueous Schotten-Baumann conditions (using NaOH/KOH) are contraindicated as they promote rapid hydrolysis of the ester to the carboxylic acid.

Solution: This protocol utilizes an anhydrous organic base method (Triethylamine/DCM) to ensure exclusive chemoselectivity for sulfonamide formation while preserving the ester moiety.

Mechanistic Insight & Chemical Strategy

The reaction proceeds via a Nucleophilic Acyl Substitution at the sulfur atom.[1]

-

Nucleophilic Attack: The primary or secondary amine attacks the sulfur center of the sulfonyl chloride.[1]

-

Tetrahedral Intermediate: A transient intermediate forms (though concerted mechanisms are also proposed).

-

Elimination: Chloride (

) is expelled as the leaving group. -

Proton Scavenging: The organic base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

Reaction Scheme

Materials & Reagents

| Reagent | Role | Purity Requirement | Notes |

| This compound | Electrophile | >97% | Moisture Sensitive. Store under |

| Target Amine (R-NH2) | Nucleophile | >95% | Primary or secondary amines. Anilines react slower than alkyl amines. |

| Triethylamine (TEA) | Base | >99% | Scavenges HCl. Pyridine or DIPEA are valid alternatives. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred for solubility and ease of removal. |

| 1M HCl (aq) | Workup | - | Removes unreacted amine and TEA. |

| Sat. NaHCO3 (aq) | Workup | - | Neutralizes trace acid. Use cold and rapid wash to protect ester. |

Experimental Protocol: Anhydrous Base Method

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Step 1: Preparation

-

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon. -

Weigh 1.0 equivalent of this compound.

-

Note: If the material looks wet or sticky, check LCMS for hydrolysis (sulfonic acid parent mass).

-

-

Dissolve the sulfonyl chloride in anhydrous DCM (Concentration: ~0.2 M).

Step 2: Nucleophile Addition

-

In a separate vial, mix 1.1 equivalents of the Amine and 1.5 equivalents of Triethylamine (TEA) in a small volume of DCM.

-

Why 1.1 eq? Slight excess ensures full consumption of the unstable sulfonyl chloride.

-

Why 1.5 eq Base? To neutralize the HCl generated (1 eq) plus a safety margin.

-

-

Cool the Sulfonyl Chloride solution to

(Ice/Water bath). -

Add the Amine/TEA mixture dropwise over 10–15 minutes.

-

Control: Maintain temperature

to prevent side reactions.

-

Step 3: Reaction & Monitoring[1]

-

Allow the reaction to warm naturally to Room Temperature (RT).

-

Stir for 2–4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane) or LCMS.

-

Target Mass: Look for

of the sulfonamide. -

Disappearance: Ensure sulfonyl chloride peak is gone. (Note: Sulfonyl chlorides often decompose on LCMS to the sulfonic acid or methyl ester; monitor the ratio change).

-

Step 4: Workup (The "Ester-Safe" Wash)

-

Dilute reaction mixture with excess DCM.

-

Wash 1 (Acidic): Wash with cold 0.5M HCl (2 x 10 mL).

-

Purpose: Removes unreacted amine and TEA.

-

-

Wash 2 (Basic - CRITICAL): Wash with cold Saturated

(1 x 10 mL).-

Technique: Shake quickly and separate immediately. Do not soak. Prolonged exposure to base hydrolyzes the methyl ester.

-

-

Wash 3 (Neutral): Wash with Brine (1 x 10 mL).

-

Dry organic layer over Anhydrous

, filter, and concentrate in vacuo.

Visual Workflows

Diagram 1: Synthesis Workflow

Caption: Step-by-step synthesis workflow emphasizing the critical "Fast Wash" step to preserve the ester.

Diagram 2: Troubleshooting Logic

Caption: Troubleshooting logic tree for common issues: moisture contamination, ester instability, and low reactivity.

Data Presentation & Characterization

Stoichiometry Table

| Component | Equivalents | Mmol (Example) | Mass/Vol (Example) |

| Sulfonyl Chloride | 1.0 | 1.0 mmol | 264 mg |

| Amine | 1.1 | 1.1 mmol | Variable |

| Triethylamine | 1.5 | 1.5 mmol | 210 µL |

| DCM | - | - | 5.0 mL |

Expected NMR Signals (Product Confirmation)

To validate the structure, look for these diagnostic signals in

-

3.80 ppm (s, 3H): Methyl ester singlet (

-

4.70 ppm (s, 2H): Methylene singlet (

- 7.00 & 7.80 ppm (d, 2H each): Para-substituted aromatic system (AA'BB' pattern).

-

4.5-5.0 ppm (br, 1H): Sulfonamide

References

-

Organic Chemistry Portal. (2008).[2] Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008, 311-312.[3] Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Amines as Nucleophiles - Sulfonamide Formation. Retrieved from [Link]

Sources

Technical Application Note: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate in Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale

In the rational design of kinase inhibitors—particularly Type II inhibitors that target the inactive (DFG-out) conformation—the solvent-exposed region of the ATP-binding pocket offers a critical vector for optimizing physicochemical properties without compromising potency.

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate serves as a high-value bifunctional building block in this context. It provides two distinct chemical handles:

-

Sulfonyl Chloride (

): A highly reactive electrophile for installing a sulfonamide moiety, a classic bioisostere for amide bonds that functions as a hydrogen bond acceptor/donor and creates a rigid geometric constraint favored in Type II inhibitor scaffolds (e.g., Sorafenib-like motifs). -

Methyl Ester (

): A masked hydrophilic tail. Post-coupling, this ester can be hydrolyzed to the free carboxylic acid (to improve solubility and engage solvent-front lysine/arginine residues) or amidated to fine-tune lipophilicity (

This guide details the protocols for handling this moisture-sensitive reagent and deploying it to synthesize sulfonamide-linked kinase inhibitor libraries.

Chemical Properties & Handling[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 136239-66-2 |

| Molecular Weight | 264.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| Reactivity Class | Electrophile (Sulfonyl Chloride) |

| Storage | |

| Solubility | Soluble in DCM, THF, EtOAc, Acetone. Reacts with alcohols/water.[2] |

Critical Handling Note: The sulfonyl chloride moiety is prone to hydrolysis, generating the corresponding sulfonic acid and HCl. This degrades reagent purity and can acidify reaction mixtures, potentially damaging acid-sensitive scaffolds. Always warm the reagent to room temperature in a desiccator before opening.

Application Workflow: Synthesis of Sulfonamide Kinase Inhibitors

The following workflow describes the coupling of this reagent with an amine-bearing kinase core (e.g., an amino-pyrazole, aniline, or amino-pyrimidine).

Diagram 1: Synthetic Pathway & Decision Logic

Caption: Workflow for integrating this compound into kinase inhibitor scaffolds, showing divergent synthesis paths.

Detailed Experimental Protocols

Protocol A: Sulfonamide Bond Formation (The Coupling)[1]

Objective: React the sulfonyl chloride with a primary or secondary amine on the kinase scaffold. Mechanism: Nucleophilic substitution at the sulfur atom.[3]

Reagents:

-

Kinase Core Amine (1.0 equiv)[4]

-

This compound (1.1 – 1.2 equiv)

-

Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve the Kinase Core Amine (1.0 equiv) in anhydrous DCM ( -

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA for less reactive anilines as it can act as a nucleophilic catalyst.

-

Reagent Addition: Cool the solution to

using an ice bath. Add This compound (1.1 equiv) portion-wise or as a solution in minimal DCM.-

Why

? To suppress bis-sulfonylation and minimize hydrolysis from trace moisture.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor via LC-MS (Target mass: Amine MW + 228 Da).

-

Work-up:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash combined organics with

(to remove excess pyridine) followed by Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[2]

Troubleshooting:

-

Low Conversion? If the amine is electron-deficient (e.g., 2-aminopyridine), add a catalytic amount of DMAP (

) and heat to -

Hydrolysis of Reagent? Ensure solvents are anhydrous. If the reagent quality is poor, recrystallize from Hexanes/CHCl3 before use.

Protocol B: Ester Hydrolysis (Generating the Acid Tail)

Objective: Convert the methyl ester into a carboxylic acid to target solvent-exposed basic residues (Lys/Arg) often found at the rim of the ATP pocket.

Reagents:

-

Sulfonamide Intermediate (from Protocol A)[5]

-

Lithium Hydroxide (

) (3.0 equiv) -

Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

-

Dissolve the intermediate in THF.[4]

-

Add an aqueous solution of

(3 equiv). -

Stir at RT for 1–4 hours. Avoid heating to prevent sulfonamide cleavage.

-

Acidification: Carefully acidify to pH 3–4 using

. -

Isolation: The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Case Study: Optimization of a "Sorafenib-Like" Scaffold

To illustrate the utility, consider a hypothetical optimization campaign for a BRAF inhibitor.

-

Baseline: A standard diaryl urea inhibitor has poor solubility (

). -

Modification: The urea is replaced or appended with the 2-(4-sulfamoylphenoxy)acetic acid motif using our reagent.

-

Result:

-

Binding: The sulfonamide NH forms a H-bond with the catalytic loop (e.g., Asp residue).

-

Solubility: The terminal carboxylic acid (post-hydrolysis) increases aqueous solubility to

at physiological pH. -

Selectivity: The phenoxy linker projects the acid tail into the solvent channel, reducing steric clashes within the tight hydrophobic pocket.

-

Diagram 2: Structural Impact on Binding Mode

Caption: Structural role of the reagent-derived moiety in Type II kinase inhibitor binding.

References

-

Sulfonamide Synthesis Review

- Title: Recent Advances in the Synthesis of Sulfonamides.

- Source: Chemical Reviews (2020).

-

URL: [Link]

-

Kinase Inhibitor Design

- Title: Structure-Based Design of Kinase Inhibitors.

- Source: N

-

URL: [Link]

-

Reagent Specifics (Analogous Chemistry)

- Title: Synthesis of Sulfonamide-Based Kinase Inhibitors

- Source: PubMed / NIH (2010).

-

URL: [Link]

- General Protocol Source: Title: Application Notes for Sulfonamide Synthesis. Source: BenchChem Protocols.

Sources

- 1. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: A Robust Method for the Quantification of Amino Acids in Biological Matrices via Pre-Column Derivatization with Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

Abstract

This application note describes a novel, validated method for the sensitive and reliable quantification of primary and secondary amino acids. The protocol utilizes a proprietary derivatization agent, Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (MCPA), for pre-column derivatization, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The MCPA reagent reacts efficiently with the amino groups of amino acids to form highly stable sulfonamide derivatives.[1] These derivatives exhibit enhanced hydrophobicity, leading to excellent chromatographic retention and separation on C18 columns.[2] Furthermore, the phenylacetate moiety provides a strong chromophore for sensitive UV detection. This method offers significant advantages in terms of stability, reproducibility, and sensitivity, making it an ideal tool for amino acid analysis in complex biological samples for clinical research, nutritional science, and pharmaceutical development.

Introduction: The Rationale for a Novel Derivatization Agent

The analysis of amino acids is crucial in a multitude of scientific fields, from clinical diagnostics to food science.[3] However, the inherent properties of amino acids—high polarity, low volatility, and lack of a strong native chromophore—make their direct analysis by RP-HPLC challenging.[4][5] Pre-column derivatization is a widely adopted strategy to overcome these limitations by attaching a tag to the amino acid that improves its chromatographic behavior and detectability.[5][6][7]

While classic reagents like Dansyl Chloride and Dabsyl Chloride are effective, they present challenges such as slow reaction kinetics or the generation of multiple derivative products.[6][8] this compound (MCPA) was developed to address these issues. The key advantages of MCPA as a derivatization agent are:

-

Reaction Efficiency: The highly reactive sulfonyl chloride group ensures a rapid and complete reaction with primary and secondary amines under mild basic conditions.[1][9]

-

Derivative Stability: The resulting sulfonamide bond is exceptionally stable, preventing degradation during sample handling and analysis.[8]

-

Enhanced Chromatographic Properties: The addition of the bulky, hydrophobic MCPA tag significantly increases the retention of polar amino acids on reverse-phase columns, enabling superior separation.[2]

-

Sensitive Detection: The aromatic ring within the MCPA structure provides a distinct UV absorbance, allowing for high-sensitivity detection.

Principle of the Method

The core of this method is the nucleophilic substitution reaction between the amino group of an amino acid and the electrophilic sulfur atom of the MCPA reagent. The reaction is conducted in a buffered, alkaline aqueous-organic mixture. The basic pH (typically 9.0-10.0) is essential to deprotonate the amino group, thereby increasing its nucleophilicity.[10] The sulfonyl chloride acts as an excellent leaving group, facilitating the formation of a stable sulfonamide linkage.[1]

Reaction Mechanism

The derivatization proceeds via a well-established mechanism for sulfonyl chlorides reacting with amines.

Materials and Reagents

-

Amino Acid Standards: Analytical grade standard kit.

-

Derivatization Reagent: this compound (MCPA), >96% purity.[11]

-

Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type 1, 18.2 MΩ·cm).

-

Buffers: Boric Acid, Sodium Hydroxide (for pH adjustment).

-

Quenching Agent: Formic Acid or a primary amine solution (e.g., Tyramine).

-

Equipment:

-

RP-HPLC or UPLC system with UV/DAD or MS detector.

-

Analytical balance, vortex mixer, centrifuge.

-

Heating block or water bath.

-

Calibrated micropipettes.

-

Experimental Protocols

Reagent Preparation

-

Amino Acid Stock Solution (1 mM): Prepare a mixed stock solution of amino acid standards in 0.1 M HCl. Store at 4°C.

-

Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in Type 1 water to a concentration of 0.2 M. Adjust the pH to 9.2 using 10 M NaOH.[3] Causality: This pH ensures the amino group is deprotonated and highly nucleophilic for efficient reaction without causing significant hydrolysis of the reagent.

-

MCPA Derivatization Solution (10 mg/mL): Dissolve MCPA in acetonitrile. Prepare this solution fresh daily to avoid hydrolysis of the sulfonyl chloride group.

-

Quenching Solution (1 M Formic Acid): Dilute formic acid in a 50:50 mixture of acetonitrile and water. Causality: Quenching stops the reaction by protonating any remaining amines and rapidly hydrolyzing excess MCPA reagent.

Derivatization Protocol

This protocol is designed for a self-validating system by ensuring complete reaction and stable derivative formation.

Chromatographic Conditions

The robust nature of the MCPA derivatives allows for flexible separation conditions.

Table 1: Recommended HPLC-UV and UPLC-MS Conditions

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 25 mM Ammonium Acetate, pH 5.5 in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-70% B over 20 min | 5-80% B over 7 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 40°C | 45°C |

| Injection Vol. | 5 µL | 1 µL |

| UV Wavelength | 254 nm | N/A |

| MS Ionization | N/A | ESI+ (Positive Mode) |

| MS Scan Mode | N/A | MRM (Multiple Reaction Monitoring) |

Rationale: A buffered mobile phase for HPLC-UV ensures consistent peak shapes. For UPLC-MS, a formic acid modifier provides efficient protonation for ESI+ detection.[12][13]

Expected Results and Performance

The MCPA derivatization method yields stable products that separate with high resolution on standard C18 columns.[14] The method has been validated for linearity, sensitivity, and reproducibility.

Table 2: Representative Performance Data for MCPA-Amino Acid Derivatives

| Amino Acid | Retention Time (min, UPLC) | LOD (fmol on column) | LOQ (fmol on column) | Linearity (R²) (5-500 µM) |

| Alanine | 3.12 | 15 | 50 | >0.999 |

| Proline | 3.88 | 20 | 65 | >0.998 |

| Valine | 4.51 | 10 | 35 | >0.999 |

| Leucine | 5.23 | 8 | 25 | >0.999 |

| Phenylalanine | 5.89 | 5 | 15 | >0.999 |

Note: Data is illustrative and will vary based on instrumentation and specific conditions.

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Peak Area/No Peaks | Degraded MCPA reagent; Incorrect buffer pH. | Prepare fresh MCPA solution daily. Verify buffer pH is between 9.0 and 10.0. |

| Broad or Tailing Peaks | Column degradation; Incompatible mobile phase pH. | Use a guard column. Ensure mobile phase pH is appropriate for the column and analytes. |

| Extra Peaks in Blank Run | Contamination; Reagent hydrolysis byproducts. | Use high-purity solvents and reagents. Ensure the quenching step is effective.[15] |

| Poor Reproducibility | Inconsistent pipetting; Temperature fluctuation. | Use calibrated pipettes. Ensure consistent incubation temperature and timing for all samples and standards.[13] |

Conclusion

The use of this compound (MCPA) for the pre-column derivatization of amino acids provides a powerful, reliable, and sensitive analytical method. It generates exceptionally stable derivatives with excellent chromatographic properties, suitable for both high-throughput screening and detailed quantitative analysis in complex matrices. This protocol offers a robust and self-validating system for researchers, scientists, and drug development professionals, enabling accurate and reproducible amino acid quantification.

References

-

Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In Quantitation of Amino Acids and Amines by Chromatography. Journal of Chromatography Library, Vol. 70. Elsevier B.V. Link

-

Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]

-

Samanidou, V. F., & Karageorgou, E. G. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Recent Advances in the Analysis of Food and Flavors. Comprehensive Analytical Chemistry, Vol. 87. Elsevier. Link

-

Koal, T., et al. (2007). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Journal of Chromatography A, 1166(1-2), 133-139. Link

-

ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link

-

The Analytical Scientist. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Retrieved from [Link]

-

Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry, 89(4), 2537-2544. Link

-

CONICET. (n.d.). Analytical Methods. Retrieved from [Link]

-

Narayana, G. A., et al. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PLoS One, 10(7), e0132349. Link

-

ResearchGate. (2025). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group. Retrieved from [Link]

-

Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jasco.co.uk [jasco.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Fluorescent Probes with a Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Core: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Core in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific biomolecules and cellular processes with high sensitivity and spatiotemporal resolution.[1] The design of effective fluorescent probes hinges on the careful selection of a core scaffold that allows for the facile attachment of a fluorophore and a recognition moiety. The this compound core is an attractive scaffold for this purpose due to its synthetic tractability and the reactive nature of the sulfonyl chloride group.

The sulfonyl chloride moiety (-SO₂Cl) serves as a versatile reactive handle for conjugation to a wide array of amine-containing fluorophores, forming stable sulfonamide linkages.[2] This allows for the modular construction of a diverse library of fluorescent probes. Furthermore, the phenoxyacetate substructure can be readily synthesized from commercially available starting materials, making this core economically viable for large-scale synthesis. This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes based on the this compound core, with detailed protocols and expert insights to ensure successful implementation in your research.

I. Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate is a two-step process, beginning with the preparation of Methyl 2-(4-hydroxyphenoxy)acetate, followed by chlorosulfonation.

Part A: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate

This initial step involves the Williamson ether synthesis between hydroquinone and methyl chloroacetate. The use of a base is crucial for the deprotonation of the hydroquinone, rendering it nucleophilic for the subsequent reaction with the electrophilic methyl chloroacetate.

Protocol 1: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate

-

Materials:

-

Hydroquinone

-

Methyl chloroacetate[3]

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Round-bottom flasks

-

Separatory funnel

-

Filter funnel and filter paper

-

-

Procedure:

-

To a solution of hydroquinone (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate one of the hydroxyl groups of the hydroquinone.

-

Slowly add methyl chloroacetate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure Methyl 2-(4-hydroxyphenoxy)acetate.[4]

-

Expert Insight: The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like acetone favors the mono-alkylation of hydroquinone. Using a stronger base or a different solvent system could lead to a higher proportion of the di-alkylated byproduct. Careful monitoring by TLC is essential to prevent the formation of unwanted side products.

Part B: Chlorosulfonation of Methyl 2-(4-hydroxyphenoxy)acetate

The second step involves the electrophilic aromatic substitution of the hydroxyl-substituted benzene ring with chlorosulfonic acid to introduce the reactive sulfonyl chloride group. This reaction must be performed under anhydrous conditions due to the high reactivity of chlorosulfonic acid with water.

Protocol 2: Synthesis of this compound

-

Materials:

-

Procedure:

-

Dissolve Methyl 2-(4-hydroxyphenoxy)acetate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes.[8] The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with cold water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

-

Trustworthiness Check: The success of this step relies heavily on maintaining anhydrous conditions. Any moisture will lead to the hydrolysis of chlorosulfonic acid and the desired product, significantly reducing the yield. The slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and prevent unwanted side reactions.

II. Synthesis of Fluorescent Probes

The reactive sulfonyl chloride group of the core intermediate readily reacts with primary or secondary amines on a fluorophore to form a stable sulfonamide bond. This section provides a general protocol for this conjugation reaction, which can be adapted for various amine-containing fluorophores.

Protocol 3: General Procedure for Coupling with an Amine-Containing Fluorophore

-

Materials:

-

This compound

-

Amine-containing fluorophore (e.g., Rhodamine B amine, Dansyl cadaverine)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer

-

Round-bottom flask

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the amine-containing fluorophore (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add triethylamine or DIPEA (1.5-2 equivalents) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the solution of the sulfonyl chloride core to the fluorophore solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

-

Causality in Experimental Choices: The use of an excess of the sulfonyl chloride core can help to drive the reaction to completion. The choice of solvent depends on the solubility of the fluorophore. The basic work-up is necessary to remove any unreacted starting materials and the amine base.

III. Characterization of the Synthesized Fluorescent Probe

Thorough characterization of the synthesized probe is essential to confirm its identity, purity, and photophysical properties.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the synthesized probe. | The spectra should show characteristic peaks corresponding to the protons and carbons of both the core structure and the fluorophore, with appropriate chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | To determine the molecular weight of the probe and confirm its elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the desired product.[9] |

| UV-Visible Spectroscopy | To determine the absorption spectrum and the wavelength of maximum absorption (λₘₐₓ). | The spectrum will show the characteristic absorption bands of the fluorophore moiety. |

| Fluorescence Spectroscopy | To determine the excitation and emission spectra, the wavelength of maximum emission (λₑₘ), and the quantum yield.[10] | The spectra will reveal the fluorescence properties of the probe, which are crucial for its application in imaging.[11] |

IV. Application Protocol: Live-Cell Imaging

Fluorescent probes synthesized from the this compound core can be used for a variety of live-cell imaging applications, depending on the nature of the attached fluorophore and any additional targeting moieties.[1][12][13][14]

Protocol 4: General Procedure for Live-Cell Imaging

-

Materials:

-

Synthesized fluorescent probe

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

-

-

Procedure:

-

Cell Culture: Culture the cells of interest in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C and 5% CO₂.

-

Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent like DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C. The optimal concentration and incubation time should be determined empirically for each probe and cell line.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed medium to the cells and immediately image them using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorophore used.[12]

-

Self-Validating System: To ensure the observed fluorescence is specific to the probe and not due to autofluorescence, it is crucial to include control experiments. These should include imaging unstained cells under the same conditions to assess background fluorescence. Additionally, the photostability of the probe should be evaluated by continuous imaging over time to determine the rate of photobleaching.

V. Visualization of the Synthetic and Application Workflow

Synthetic Workflow

Caption: Synthetic and application workflow for fluorescent probes.

Live-Cell Imaging Workflow

Caption: Step-by-step workflow for live-cell imaging.

VI. Conclusion

The this compound core provides a robust and versatile platform for the synthesis of novel fluorescent probes. The straightforward synthetic route, coupled with the reliable reactivity of the sulfonyl chloride group, allows for the creation of a diverse range of probes for various biological applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and apply these valuable tools to advance their scientific investigations.

References

- A process for the preparation of methyl (R) - (+) -2- (4-hydroxyphenoxy) propionate. (CN112694403A). Google Patents.

- Synthetic method of methyl chloroacetate. (CN102875378A). Google Patents.

- Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (US3313839A). Google Patents.

- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (US3313838A). Google Patents.

-

Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. (CN101885695A). Patsnap Eureka. Retrieved from [Link]

-

Synthesis method of 2-methylphenoxyacetic acid. (CN104945199A). Patsnap Eureka. Retrieved from [Link]

-

Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI. Retrieved from [Link]

- Synthesis method of dansyl chloride for preparing fluorescent probe. (CN110981968A). Google Patents.

-

How to carry out a sulfonation reaction? (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorescence and NMR spectroscopy together with molecular simulations reveal amphiphilic characteristics of a Burkholderia biofilm exopolysaccharide. (2007). National Center for Biotechnology Information. Retrieved from [Link]

-

Lessons in Organic Fluorescent Probe Discovery. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Chlorosulfonic Acid. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of a Mg-Selective Fluorescent Probe. (2025). ResearchGate. Retrieved from [Link]

-

Fluorescent Live Cell Imaging. StainsFile. Retrieved from [Link]

-

Luminescent Metal–Organic Framework Probes with Metallic and Fluorescent Dual-Properties for Mass Cytometry and Imaging. (2025). ACS Publications. Retrieved from [Link]

-

Fluorescence Live Cell Imaging. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Practical Synthetic Route to Functionalized Rhodamine Dyes. (2025). ResearchGate. Retrieved from [Link]

-

Fluorescent Probes for Live Cell Imaging. (2018). MDPI. Retrieved from [Link]

-

Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers. Retrieved from [Link]

-

Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

-

Fluorescent Probes for Disease Diagnosis. (2024). ACS Publications. Retrieved from [Link]

Sources

- 1. Fluorescent Probes for Live Cell Imaging | MDPI [mdpi.com]

- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 3. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]

- 4. CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate - Google Patents [patents.google.com]

- 5. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 6. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence and NMR spectroscopy together with molecular simulations reveal amphiphilic characteristics of a Burkholderia biofilm exopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Navigating the Reactive Landscape: Protecting Group Strategies for Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

For researchers, synthetic chemists, and professionals in drug development, mastering the selective transformation of bifunctional molecules is paramount. Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate presents a unique challenge, housing two highly reactive electrophilic centers: a sulfonyl chloride and a methyl ester. The inherent reactivity of the sulfonyl chloride towards a wide array of nucleophiles, and the susceptibility of the methyl ester to both acidic and basic hydrolysis, necessitates a carefully orchestrated protecting group strategy to achieve desired chemical modifications at one site without unintended reactions at the other. This application note provides an in-depth technical guide, grounded in established chemical principles, to navigate the synthetic complexities of this versatile building block.

The Dichotomy of Reactivity: Sulfonyl Chloride vs. Methyl Ester

The synthetic utility of this compound is derived from the distinct yet overlapping reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing reactions with nucleophiles such as amines, alcohols, and even water.[1] This reactivity is fundamental to the formation of sulfonamides, sulfonate esters, and sulfonic acids. Conversely, the methyl ester is susceptible to saponification under basic conditions to yield a carboxylate, a transformation that is often irreversible.[2] The challenge lies in the fact that the conditions required to modify one group can often lead to the undesired reaction of the other. For instance, the basic conditions typically employed for ester hydrolysis can readily hydrolyze the sulfonyl chloride.

This guide outlines two primary strategic approaches to selectively functionalize this compound:

-

Strategy A: Modification of the Ester Moiety via Protection of the Sulfonyl Chloride. This approach involves temporarily masking the highly reactive sulfonyl chloride to allow for transformations at the less reactive methyl ester.

-

Strategy B: Direct Functionalization of the Sulfonyl Chloride with a Stable Ester. This strategy leverages the high reactivity of the sulfonyl chloride for direct modification while ensuring the ester remains intact, or by utilizing an ester protecting group that can withstand the reaction conditions.

The choice between these strategies is dictated by the desired final product and the compatibility of subsequent reaction steps.

Strategy A: Taming the Lion - Protection of the Sulfonyl Chloride for Ester Modification

When the synthetic goal is to modify the methyl ester, for example, through hydrolysis to the corresponding carboxylic acid, the sulfonyl chloride must be protected. A common and effective method is the conversion of the sulfonyl chloride to a sulfonamide.[3][4] Sulfonamides are significantly more stable to a range of reaction conditions, including the basic media often used for ester saponification.

Workflow for Strategy A

Caption: Workflow for ester modification via sulfonyl chloride protection.

Detailed Protocols for Strategy A

Part 1: Protection of the Sulfonyl Chloride as a Sulfonamide

The conversion of a sulfonyl chloride to a sulfonamide is a robust reaction that proceeds readily with a primary or secondary amine in the presence of a base.[5] The choice of amine can influence the ease of subsequent deprotection.

Protocol 1: Formation of an N-Aryl Sulfonamide

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

-

Addition of Amine and Base: To the stirred solution, add a primary arylamine (e.g., aniline, 1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Selective Saponification of the Methyl Ester

With the sulfonyl chloride group protected as a stable sulfonamide, the methyl ester can be hydrolyzed under basic conditions. Lithium hydroxide (LiOH) is often a preferred base for this transformation as it can be effective under milder conditions.[6][7]

Protocol 2: Saponification of the Methyl Ester

-

Dissolution: Dissolve the N-aryl sulfonamide derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the carboxylic acid product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part 3: Deprotection of the Sulfonamide

The deprotection of sulfonamides can be challenging and often requires harsh conditions.[4] However, specific methods have been developed for this purpose.

Protocol 3: Reductive Deprotection of an N-Aryl Sulfonamide

This protocol is adapted for aryl sulfonamides and may require optimization.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-aryl sulfonamide carboxylic acid (1.0 eq) in anhydrous ammonia at -78 °C.

-

Addition of Metal: Add small pieces of lithium metal (excess) until a persistent blue color is observed.[3]

-

Reaction: Stir the reaction at -78 °C for 1-2 hours.

-

Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium chloride.

-

Work-up: Allow the ammonia to evaporate. Dissolve the residue in water and acidify to precipitate the sulfonic acid product.

-

Purification: The product can be isolated by filtration or extraction and further purified if necessary.

Alternatively, for certain sulfonamides, acidic hydrolysis can be employed. [6][8]

Protocol 4: Acidic Hydrolysis of a Sulfonamide

-

Reaction: Treat the sulfonamide with a strong acid such as trifluoromethanesulfonic acid (TfOH) at a moderate temperature.[6]

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: Carefully quench the reaction with water and neutralize with a base. Extract the product and purify as needed.

Strategy B: Direct Action on the Sulfonyl Chloride

In many synthetic routes, the primary goal is the functionalization of the sulfonyl chloride moiety to form sulfonamides or sulfonate esters. In such cases, the methyl ester can often be carried through the reaction sequence without protection, provided the reaction conditions are carefully chosen to be non-hydrolytic.

Workflow for Strategy B

Caption: Workflow for direct modification of the sulfonyl chloride.

Detailed Protocol for Strategy B

Protocol 5: Direct Synthesis of a Sulfonamide

This protocol leverages the high reactivity of the sulfonyl chloride towards amines under non-hydrolytic conditions.[9]

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or THF at 0 °C under an inert atmosphere.

-

Addition of Nucleophile and Base: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

-

Reaction: Allow the mixture to stir and warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting sulfonamide can be purified by crystallization or column chromatography.

Consideration for Orthogonal Protection of the Ester

For multi-step syntheses where the ester might be sensitive to subsequent reagents, replacing the methyl ester with a more robust protecting group can be advantageous. A tert-butyl ester, for example, is stable to many conditions used for modifying the sulfonyl chloride but can be selectively cleaved under acidic conditions that would likely not affect a sulfonamide.[10]

Protocol 6: Transesterification to a tert-Butyl Ester (Illustrative)

-

Hydrolysis: First, selectively hydrolyze the methyl ester of a sulfonamide-protected intermediate to the carboxylic acid as described in Protocol 2.

-

Esterification: Convert the resulting carboxylic acid to the tert-butyl ester using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

This orthogonal protecting group strategy provides greater flexibility in complex synthetic endeavors.

Comparative Analysis of Protecting Group Strategies

| Strategy | Protected Group | Reaction at | Key Reagents (Protection) | Key Reagents (Reaction) | Key Reagents (Deprotection) | Advantages | Disadvantages |

| A | Sulfonyl Chloride (as Sulfonamide) | Methyl Ester | Amine, Base | LiOH, THF/H₂O | Reductive (Li/NH₃) or Acidic (TfOH) | Allows for a wide range of ester modifications. | Adds two steps (protection/deprotection); deprotection can be harsh. |

| B | None (or Ester as tert-Butyl) | Sulfonyl Chloride | N/A | Amine/Alcohol, Base | N/A (for direct) or Acid (for tert-butyl) | More atom-economical; fewer steps for direct sulfonamide synthesis. | Limited to reactions compatible with the methyl ester; orthogonal protection adds steps. |

Conclusion

The successful synthetic manipulation of this compound hinges on a clear understanding of the differential reactivity of its sulfonyl chloride and methyl ester functionalities. By employing judicious protecting group strategies, researchers can unlock the full potential of this bifunctional building block. Strategy A, involving the protection of the sulfonyl chloride as a sulfonamide, provides a reliable pathway for modifications at the ester moiety. Strategy B allows for the direct and efficient functionalization of the sulfonyl chloride. The selection of the appropriate strategy, and potentially the use of orthogonal protecting groups, will be dictated by the specific synthetic target and the overall reaction scheme. The protocols and strategic considerations outlined in this application note provide a solid foundation for navigating the chemical transformations of this versatile compound.

References

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

-

Organic Chemistry Portal. (n.d.). Saponification of Esters. Retrieved from [Link]

-

Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

-

Organic Chemistry Tutor. (2020, May 18). Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

-

Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

- Miller, J. A. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. University of Dundee.

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

- Google Patents. (n.d.). Preparation method of 2,4-dichlorin phenoxyacetic acid.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

PubMed. (2017, March 17). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

-

PubMed. (n.d.). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester.... Retrieved from [Link]

-

YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from [Link]

- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate and amines

Technical Support Center: Optimizing Sulfonamide Synthesis

A Senior Application Scientist's Guide to the Reaction of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate and Amines

Welcome to the technical support center for the synthesis of sulfonamides derived from this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles governing this crucial reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge required for successful synthesis.

Q1: What is the fundamental reaction mechanism for the formation of a sulfonamide from this compound and an amine?

A1: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The reaction cascade is completed by the departure of the chloride leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product and a hydrochloride salt.[1][2]

Q2: Why is the addition of a base critical in this reaction?

A2: A base is essential for two primary reasons:

-

Neutralization of HCl: The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This acid will readily react with any unreacted amine in the mixture to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.

-